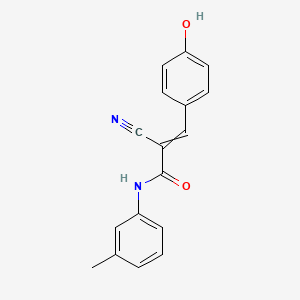
1,3-Dioxolane, 4-methyl-2-phenyl-5-(trifluoromethyl)-, (2S,4S,5S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dioxolane, 4-methyl-2-phenyl-5-(trifluoromethyl)-, (2S,4S,5S)- is a chemical compound with the molecular formula C11H11F3O2 and a molecular weight of 232.19900 . This compound is characterized by its unique structure, which includes a dioxolane ring substituted with methyl, phenyl, and trifluoromethyl groups. The stereochemistry of the compound is specified by the (2S,4S,5S) configuration.
Métodos De Preparación
The synthesis of 1,3-Dioxolane, 4-methyl-2-phenyl-5-(trifluoromethyl)-, (2S,4S,5S)- can be achieved through various synthetic routes One common method involves the reaction of appropriate aldehydes or ketones with ethylene glycol in the presence of an acid catalyst to form the dioxolane ringIndustrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of high-pressure reactors and continuous flow systems .
Análisis De Reacciones Químicas
1,3-Dioxolane, 4-methyl-2-phenyl-5-(trifluoromethyl)-, (2S,4S,5S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or hydrocarbons.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.
Aplicaciones Científicas De Investigación
1,3-Dioxolane, 4-methyl-2-phenyl-5-(trifluoromethyl)-, (2S,4S,5S)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules and as a reagent in various chemical transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism of action of 1,3-Dioxolane, 4-methyl-2-phenyl-5-(trifluoromethyl)-, (2S,4S,5S)- involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with biological membranes and enzymes. The dioxolane ring can act as a pharmacophore, binding to specific receptors or enzymes and modulating their activity. The phenyl group contributes to the compound’s aromaticity and potential π-π interactions with target molecules .
Comparación Con Compuestos Similares
1,3-Dioxolane, 4-methyl-2-phenyl-5-(trifluoromethyl)-, (2S,4S,5S)- can be compared with other similar compounds, such as:
1,3-Dioxolane, 4-methyl-2-phenyl-5-(methyl)-: This compound lacks the trifluoromethyl group, resulting in different chemical and biological properties.
1,3-Dioxolane, 4-methyl-2-phenyl-5-(chloromethyl)-:
1,3-Dioxolane, 4-methyl-2-phenyl-5-(bromomethyl)-: Similar to the chloromethyl derivative, this compound exhibits distinct chemical behavior due to the bromomethyl group.
Propiedades
Número CAS |
507476-10-0 |
|---|---|
Fórmula molecular |
C11H11F3O2 |
Peso molecular |
232.20 g/mol |
Nombre IUPAC |
(2S,4S,5S)-4-methyl-2-phenyl-5-(trifluoromethyl)-1,3-dioxolane |
InChI |
InChI=1S/C11H11F3O2/c1-7-9(11(12,13)14)16-10(15-7)8-5-3-2-4-6-8/h2-7,9-10H,1H3/t7-,9-,10-/m0/s1 |
Clave InChI |
KAQGBFRZHRUZCC-HGNGGELXSA-N |
SMILES isomérico |
C[C@H]1[C@H](O[C@H](O1)C2=CC=CC=C2)C(F)(F)F |
SMILES canónico |
CC1C(OC(O1)C2=CC=CC=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Trimethyl[(methyltellanyl)ethynyl]silane](/img/structure/B14235908.png)
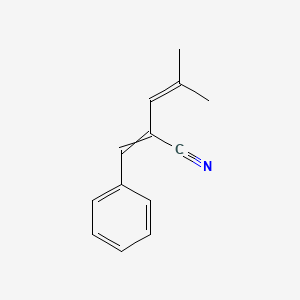
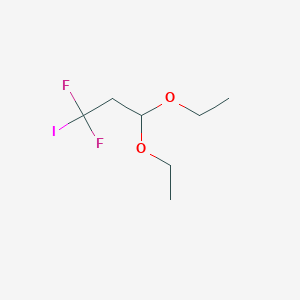
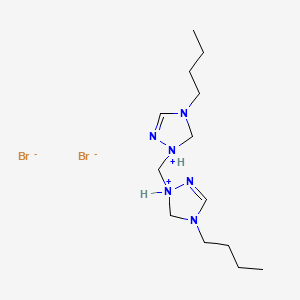
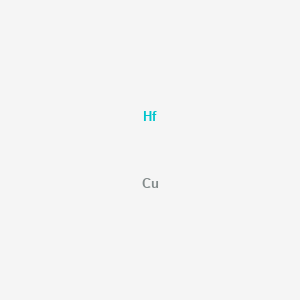
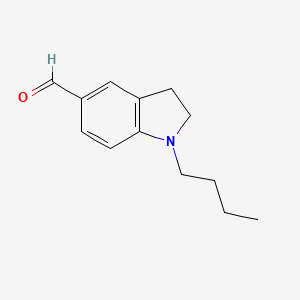

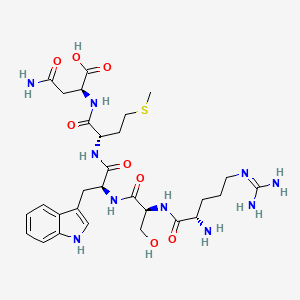
![(E)-1-{4-[(4-Ethenylphenyl)methoxy]phenyl}-2-phenyldiazene](/img/structure/B14235955.png)
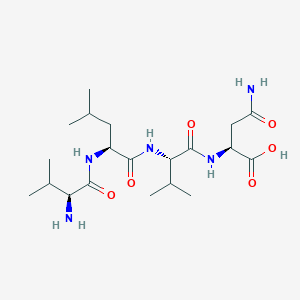
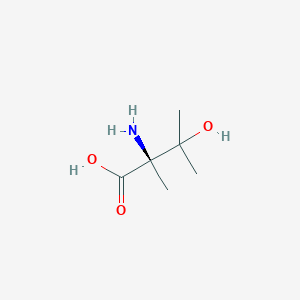
![2-(2-Boc-amino-4-pyridyl)-1-[3-(trifluoromethyl)phenyl]ethanone](/img/structure/B14235984.png)
